1-(3-chloro-4-fluorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
This compound is a urea derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and a 3-chloro-4-fluorophenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation . Its synthesis likely involves alkylation or coupling reactions of pyridazinone intermediates with substituted urea precursors, as seen in analogous compounds .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c1-2-30-16-6-3-14(4-7-16)19-9-10-20(28)27(26-19)12-11-24-21(29)25-15-5-8-18(23)17(22)13-15/h3-10,13H,2,11-12H2,1H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWBGXVOXCMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-chloro-4-fluorophenyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to the 4-chlorophenyl in . This may enhance binding affinity to hydrophobic enzyme pockets.
- Urea vs.
- Pyridazinone vs. Pyridinone: The pyridazinone ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridinone derivatives , possibly influencing redox stability or metabolic pathways.
Halogenated Aromatic Derivatives
Halogenation patterns significantly impact bioactivity and pharmacokinetics:
Key Observations :
- Fluorine vs. Chlorine : The 4-fluoro group in the target compound may reduce metabolic degradation compared to purely chlorinated analogs like bromuconazole .
- Ethoxy vs. Trifluoromethyl : The 4-ethoxyphenyl group in the target compound balances lipophilicity and electron-donating effects, contrasting with the trifluoromethyl group in , which strongly withdraws electrons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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